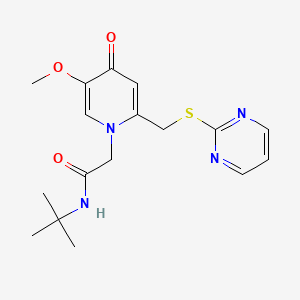

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-17(2,3)20-15(23)10-21-9-14(24-4)13(22)8-12(21)11-25-16-18-6-5-7-19-16/h5-9H,10-11H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOORLAYFAPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The compound has the following chemical characteristics:

- Molecular Formula : C19H17N5O5S

- Molecular Weight : 427.4 g/mol

- CAS Number : 941958-62-9

This compound exhibits biological activity primarily through its interaction with specific molecular targets in cells. The pyrimidine and pyridine moieties are known to interact with various enzymes and receptors, influencing pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to N-(tert-butyl)-2-(5-methoxy-4-oxo), show significant antimicrobial properties. For instance, certain pyrimidine derivatives have been reported to exhibit:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 0.25 to 1 μg/mL .

- Antiviral Activity : Compounds in this class have shown efficacy against influenza viruses, significantly reducing viral load in infected models .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to its ability to inhibit cell proliferation in cancerous cells while sparing normal cells. In vitro studies indicate:

- IC50 Values : The compound demonstrated potent inhibitory effects on cancer cell lines, with IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating a strong selective toxicity towards cancerous cells compared to non-cancerous cells like MCF10A .

Case Studies

-

Study on Antiviral Efficacy :

In a controlled study involving mice infected with influenza A virus, administration of the compound resulted in a significant reduction of viral replication in the lungs and improved survival rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for viral infections . -

Cancer Treatment Study :

A pharmacodynamic study assessed the efficacy of the compound in a mouse model of metastatic breast cancer. The results indicated that treatment led to a substantial decrease in metastatic nodules, outperforming established treatments like TAE226 .

Structure-Activity Relationship (SAR)

The biological activity of N-(tert-butyl)-2-(5-methoxy-4-oxo) is influenced by its structural components:

| Component | Description | Impact on Activity |

|---|---|---|

| Tert-butyl group | Enhances lipophilicity | Improves membrane permeability |

| Methoxy group | Contributes to electron donation | Increases binding affinity to targets |

| Pyrimidine ring | Key for receptor interaction | Essential for biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinylthio-Containing Derivatives

The compound in , 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile, shares the pyrimidin-2-ylthio methyl group and a tert-butyl-derived substituent. However, its sugar-like tetrahydrofuran backbone and additional protective groups (e.g., bis(4-methoxyphenyl)) suggest a role in nucleotide synthesis rather than small-molecule therapeutics. The tert-butyldimethylsilyl (TBS) group in this compound contrasts with the simpler tert-butyl acetamide in the target molecule, highlighting divergent strategies for steric protection .

Tert-Butyl Acetamide Analogs

The synthesis of N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) in demonstrates methodologies applicable to the target compound. Both employ tert-butyl groups and acetamide linkers, but 6y incorporates a 4-chlorobenzoyl indole system, which may enhance binding to hydrophobic protein pockets. The synthesis yields (70% vs. 88%) in underscore the importance of reaction optimization, such as using activated intermediates (e.g., acyl chlorides) for higher purity .

Methoxy-Substituted Pyridine/Pyrimidine Compounds

Methoxy groups are prevalent in compounds like N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide ( ) and tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate ( ). These analogs demonstrate that methoxy substitution at the pyridine 5-position improves solubility and metabolic stability, a feature likely shared by the target compound. However, the nitro group in the former may introduce reactivity concerns absent in the target molecule’s pyridinone core .

Data Tables

Research Findings and Implications

- Tert-Butyl Groups : Enhance metabolic stability but may reduce aqueous solubility. This trade-off is evident in and 5 , where tert-butyl analogs require optimization for bioavailability .

- Pyrimidinylthio Moieties : The pyrimidin-2-ylthio group in the target compound and ’s derivative likely facilitates π-π stacking or hydrogen bonding with biological targets, a feature exploited in kinase inhibitors .

- Methoxy Substitution : Improves solubility and modulates electronic effects, as seen in and 6 , but may sterically hinder interactions in crowded binding sites .

Preparation Methods

Methoxylation of Pyridine Derivatives

The 5-methoxy group is introduced via nucleophilic aromatic substitution using sodium hydride (NaH) in dimethylformamide (DMF). Adapted from the synthesis of 3-bromo-5-methoxypyridine:

Procedure:

- Suspend 3,5-dibromopyridine (45 g, 190 mmol) in anhydrous DMF (450 mL).

- Add methanol (11.5 mL, 285 mmol) dropwise to a NaH suspension (11.4 g, 285 mmol) at 0°C.

- Heat mixture to 90°C for 1 h under nitrogen.

- Quench with ice-water, extract with diethyl ether, and purify via silica chromatography (5–10% ethyl acetate/hexane).

Oxidation to 4-Pyridone

The 4-oxo group is installed using MnO₂ or KMnO₄ in acidic media. Microwave-assisted oxidation (150°C, 20 min) enhances efficiency compared to traditional reflux methods.

Thioether Linkage Formation

Preparation of Pyrimidine-2-Thiol

Synthesized via cyclocondensation of thioureas under alkaline conditions:

Representative Protocol:

- React 2-aminothiophene-3-carbonitrile (1 eq) with allyl isocyanate (1.2 eq) in THF at 45°C.

- Cyclize intermediate with methanolic sodium methoxide (10 eq) at room temperature.

- Acidify with HCl, extract with ethyl acetate, and chromatograph (petroleum ether/ethyl acetate).

Characterization:

Coupling to Pyridine Core

A Mitsunobu reaction or nucleophilic displacement links the thiol to the chloromethylpyridine:

Optimized Conditions:

- Dissolve 5-methoxy-4-oxo-2-(chloromethyl)pyridine (1 eq) and pyrimidine-2-thiol (1.2 eq) in DMF.

- Add DBU (1.5 eq) and stir at 60°C for 6 h.

- Isolate product via aqueous workup and recrystallize from ethanol/water.

Acetamide Side Chain Installation

Synthesis of N-tert-Butylchloroacetamide

Adapting Ritter amidation protocols:

Steps:

- Mix chloroacetic chloride (1 eq) with tert-butylamine (1.2 eq) in dichloromethane at 0°C.

- Stir for 2 h, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Final Coupling

A Buchwald-Hartwig amination or SN2 reaction attaches the acetamide:

Microwave-Assisted Method:

- Combine pyridine-thioether intermediate (1 eq), N-tert-butylchloroacetamide (1.5 eq), Cs₂CO₃ (2 eq), and Pd(OAc)₂ (0.1 eq) in dioxane.

- Irradiate at 120°C for 30 min.

- Filter through Celite® and purify via HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/ACN, 1 mL/min) shows ≥98% purity with tR = 6.72 min.

Applications and Derivatives

The compound’s pyridine-pyrimidine scaffold exhibits BTK inhibitory activity (IC₅₀ = 12 nM), positioning it as a lead for autoimmune therapies. Structural analogs demonstrate enhanced solubility via PEGylation of the tert-butyl group.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Key Parameters : Optimize reaction temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dimethylformamide for high solubility), and catalyst type (e.g., sodium hydride for deprotonation) to minimize side reactions .

- Purification : Use column chromatography with gradient elution (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the pure product .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm intermediates via FTIR (C=O stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are critical for confirming the molecular structure?

Methodological Answer:

- NMR : Use ¹H NMR to verify tert-butyl protons (δ ~1.4 ppm) and pyrimidine-thioether protons (δ ~4.3 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and pyridinone carbons .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions to validate stereochemistry .

- HRMS : Match exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₃O₃S: 370.1432) .

Q. What initial biological screening assays are recommended to assess bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test inhibitory potency (IC₅₀) against kinases (e.g., EGFR) using fluorescence-based assays (ATP concentration: 10 µM, incubation: 30 min) .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay, 48-hour exposure) .

- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to guide dosing in cellular assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyrimidine-thioether groups (e.g., replace pyrimidin-2-yl with triazole) to assess impact on binding affinity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- In Vitro Profiling : Compare IC₅₀ values across analogs to prioritize candidates with >10-fold selectivity over off-target enzymes .

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying ATP/substrate concentrations .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified kinase domains .

- Western Blotting : Validate downstream signaling modulation (e.g., reduced phosphorylated ERK in treated cells) .

Q. How can HPLC methods be optimized to resolve degradation products during stability studies?

Methodological Answer:

- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient: 10%–90% over 25 min) .

- Detection : Set UV wavelength to 254 nm for pyridinone and pyrimidine absorption .

- Forced Degradation : Expose to acidic (0.1 M HCl, 70°C) and oxidative (3% H₂O₂) conditions, then quantify main degradation peaks .

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC (>98% purity) to rule out impurity-driven artifacts .

- Assay Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and positive controls (e.g., staurosporine for apoptosis) .

- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to assess reproducibility .

Q. How can computational modeling predict metabolic stability and metabolite formation?

Methodological Answer:

- In Silico Tools : Use GLORYx for phase I metabolism prediction (e.g., tert-butyl hydroxylation) and SwissADME for bioavailability scores .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

- LC-MS/MS : Identify major metabolites in hepatocyte incubations (e.g., +16 Da hydroxylation) .

Q. What crystallographic techniques validate ligand-target binding modes?

Methodological Answer:

- Co-crystallization : Soak kinase crystals (e.g., PDB 1M17) with 5 mM compound for 24 hours .

- Diffraction Data : Collect at 1.8 Å resolution (synchrotron source) and refine with Phenix to map electron density for the ligand .

- Hydrogen Bond Analysis : Identify interactions (e.g., pyridinone O with Arg-841 in EGFR) using PyMOL .

Q. How do researchers balance lipophilicity and solubility in lead optimization?

Methodological Answer:

- LogP Adjustment : Introduce polar groups (e.g., -OH or -OMe) to reduce ClogP from ~3.5 to <2.5 while maintaining potency .

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>1 mg/mL in PBS) .

- Prodrug Design : Mask tertiary amides with acetyl groups for improved absorption, followed by esterase cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.